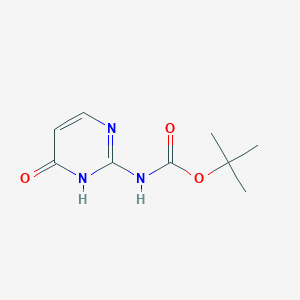

tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate

Vue d'ensemble

Description

Tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate is a chemical compound with the molecular formula C9H13N3O3 . It is a pale-yellow to yellow-brown liquid . The compound has a molecular weight of 211.22 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminopyrimidin-4-ol with (Boc)2O in the presence of pyridine . The reaction is carried out at a temperature of 65-85°C for 4 hours . The progress of the reaction is monitored by TLC . After the reaction is complete, the reaction mixture is extracted with ethyl acetate, and the organic phase is washed with acid water and passed through a silica gel column to obtain the product .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 211.22 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

1. Photocatalysis in Organic Synthesis

A study by Wang et al. (2022) explored the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination. This method facilitates the assembly of 3-aminochromones, which are important in synthesizing diverse amino pyrimidines. The research highlights the utility of this compound in photocatalyzed protocols, enabling mild conditions for complex organic synthesis (Wang et al., 2022).

2. Synthesis of Bioactive Compounds

Research by Tang et al. (2014) focused on synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines, demonstrating the importance of tert-butyl carbamate derivatives in the synthesis of biologically active compounds (Tang et al., 2014).

3. Ligand Synthesis for Histamine Receptors

Altenbach et al. (2008) investigated a series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, as ligands for the histamine H4 receptor. This research is significant in developing potential treatments for inflammation and pain, underscoring the role of tert-butyl carbamate derivatives in medicinal chemistry (Altenbach et al., 2008).

4. Antioxidants in Polymer Degradation

In the field of polymer science, Pan et al. (1998) synthesized novel antioxidants containing tert-butyl groups, which were effective in protecting polypropylene against thermal oxidation. This study demonstrates the application of tert-butyl carbamate derivatives in enhancing the stability and longevity of polymers (Pan et al., 1998).

Safety and Hazards

The safety information for tert-Butyl (4-hydroxypyrimidin-2-yl)carbamate indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . The Material Safety Data Sheet (MSDS) should be referred to for more detailed safety information .

Propriétés

IUPAC Name |

tert-butyl N-(6-oxo-1H-pyrimidin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-5-4-6(13)11-7/h4-5H,1-3H3,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJBAKGNFSSGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)

![Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate](/img/structure/B3147714.png)